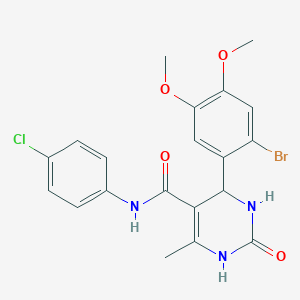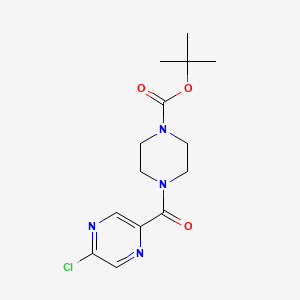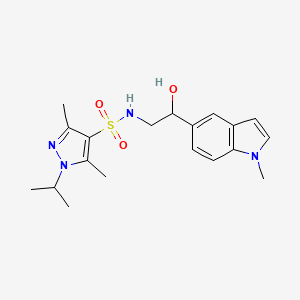
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Activity
Research into novel heterocyclic compounds containing a sulfonamido moiety has shown potential in the synthesis of agents suitable for use as antibacterial agents. Studies have demonstrated that incorporating the sulfonamido moiety into heterocyclic compounds can lead to the development of compounds with high antibacterial activities (Azab, Youssef, & El-Bordany, 2013). Another study on sulfonamide hybrids highlighted their biological activity, including antibacterial and anti-carbonic anhydrase activities, showcasing the versatility of sulfonamides in drug development (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Anti-inflammatory and Analgesic Properties
Research on celecoxib derivatives, which share structural similarities with the mentioned compound, has explored their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies underscore the compound's applicability in treating various conditions and its potential for therapeutic use in areas such as inflammation and pain management (Küçükgüzel et al., 2013).
Enzyme Inhibition for Therapeutic Applications
The compound's structural features suggest potential applications in enzyme inhibition, with studies focusing on the inhibition of carbonic anhydrase and acetylcholinesterase enzymes. This inhibition is crucial for developing treatments for conditions such as glaucoma, cancer, and neurodegenerative diseases. For example, synthesis and bioactivity studies of pyrazoline benzenesulfonamides as enzyme inhibitors have shown low cytotoxicity, making them promising candidates for further development into therapeutic agents (Ozmen Ozgun et al., 2019).
Wound Healing and Anticancer Potential
Novel applications in wound healing have been explored with the development of biodegradable dressing mats loaded with sulfonamide analogs, demonstrating superior wound healing efficacy. These findings highlight the compound's potential in promoting wound healing and tissue regeneration through controlled release mechanisms (Elsayed, Madkour, & Azzam, 2020).
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-12(2)23-14(4)19(13(3)21-23)27(25,26)20-11-18(24)16-6-7-17-15(10-16)8-9-22(17)5/h6-10,12,18,20,24H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVQPINMWDVCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

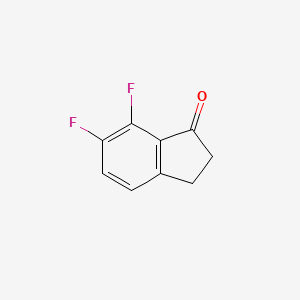
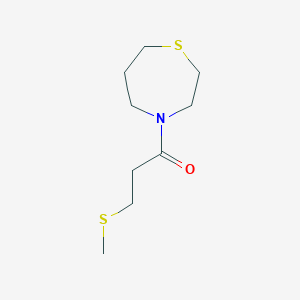
![N-[(3-chlorophenyl)methyl]-2-cyanoacetamide](/img/structure/B2695462.png)

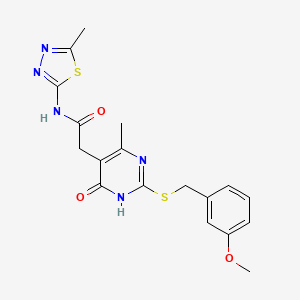
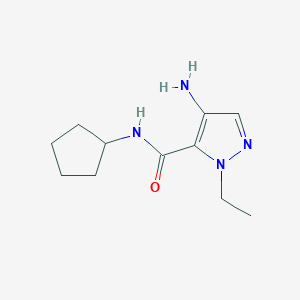
![1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2695469.png)
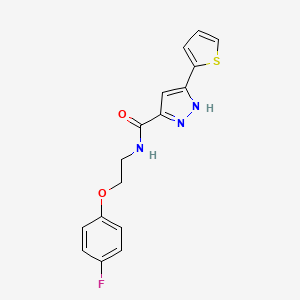
![9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695475.png)
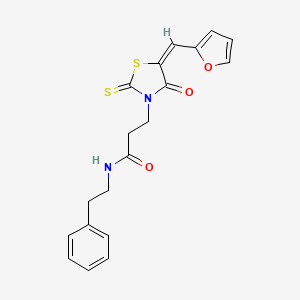
![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695477.png)
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2695478.png)
